2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a derivative of 4-Hydroxy-8-(trifluoromethyl)quinoline . It is a heterocyclic building block and has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . The synthesis protocols for the construction of this scaffold have been reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of this compound is C15H14F3NO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . All the newly synthesized compounds were characterized by spectral and elemental analyses .Physical and Chemical Properties Analysis
The molecular weight of this compound is 313.27 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Mechanism of Action
Safety and Hazards
Future Directions
The future directions for 2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid could involve further exploration of its biological and pharmaceutical activities. Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry , and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Properties
IUPAC Name |
2-butyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-2-3-7-10-11(14(21)22)13(20)8-5-4-6-9(12(8)19-10)15(16,17)18/h4-6H,2-3,7H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQHIOPMXLHSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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